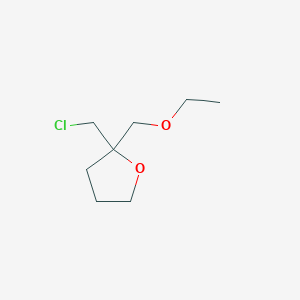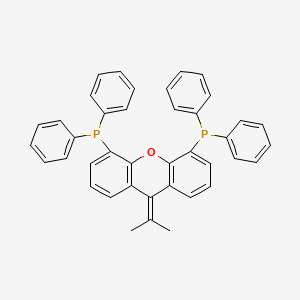
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is a complex organophosphorus compound known for its unique structural properties and versatile applications in various fields of chemistry. This compound features a xanthene core substituted with diphenylphosphine groups, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) typically involves the reaction of xanthene derivatives with diphenylphosphine. One common method includes the use of a base such as sodium hydride to deprotonate the xanthene derivative, followed by the addition of diphenylphosphine chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Substitution: It can participate in substitution reactions where the diphenylphosphine groups are replaced by other functional groups.
Coordination: The compound acts as a ligand, forming coordination complexes with various metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used.
Coordination: Metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted xanthene derivatives.
Coordination: Metal-ligand complexes.
Chemistry:
Catalysis: The compound is used as a ligand in homogeneous catalysis, facilitating various organic transformations.
Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their electronic and structural properties.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Medicine:
Drug Development: Its metal complexes are explored for potential therapeutic applications, including anticancer properties.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes.
Comparison with Similar Compounds
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide): An oxidized form of the compound with different reactivity.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine sulfide): A sulfur analog with distinct properties.
(9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine chloride): A chlorinated derivative used in different synthetic applications.
Uniqueness: (9-(Propan-2-ylidene)-9H-xanthene-4,5-diyl)bis(diphenylphosphine) is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and coordination chemistry. Its structural features also allow for easy modification, enabling the synthesis of various derivatives with tailored properties.
Properties
Molecular Formula |
C40H32OP2 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
(5-diphenylphosphanyl-9-propan-2-ylidenexanthen-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H32OP2/c1-29(2)38-34-25-15-27-36(42(30-17-7-3-8-18-30)31-19-9-4-10-20-31)39(34)41-40-35(38)26-16-28-37(40)43(32-21-11-5-12-22-32)33-23-13-6-14-24-33/h3-28H,1-2H3 |
InChI Key |
YGNONKVWJUJCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


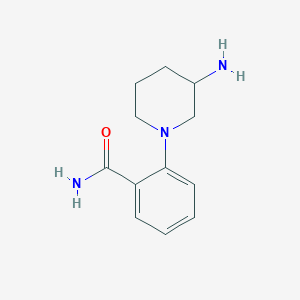
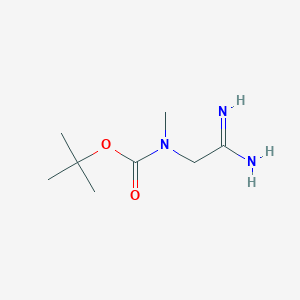




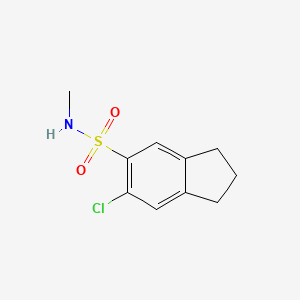
![4-[(Tert-butylamino)methyl]-2-methoxyphenol](/img/structure/B13203174.png)

![Ethyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13203187.png)
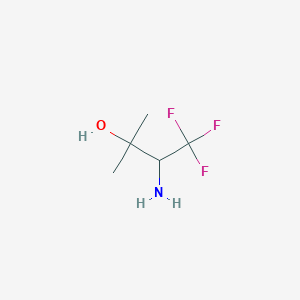
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
